Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate
Overview
Description
Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate is a chemical compound with the CAS Number: 1630096-71-7 . It has a molecular weight of 196.21 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, has been a subject of interest in recent years . Various methods have been developed, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H12N2O3 . The InChI Code for this compound is 1S/C9H12N2O3/c1-2-14-9(12)8-6-3-4-13-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C . .Scientific Research Applications
Synthesis and Structural Analysis
Selective Synthesis and Conversion : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, undergoes selective cyclocondensation to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can be converted to their 1-unsubstituted analogs (Lebedˈ et al., 2012).
Crystal Structure Determination : The crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was determined, revealing triclinic crystals stabilized by hydrogen and weak π-π interactions (Kumar et al., 2018).
Pd-Catalysed Cross-Coupling Reactions : Ethyl 5-triflyloxy-1H-pyrazole-4-carboxylates were used in Sonogashira-type cross-coupling reactions to synthesize various condensed pyrazoles, demonstrating their utility as synthons (Arbačiauskienė et al., 2011).
Industrial Applications
- Corrosion Inhibition in Industrial Processes : Pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have shown effectiveness as corrosion inhibitors for mild steel, useful in industrial pickling processes (Dohare et al., 2017).
Chemical Synthesis and Characterization
Synthesis of Heterocyclic Compounds : An efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate was achieved via condensation of pyrazole-5-amine derivatives, highlighting the utility in preparing new heterocyclic compounds (Ghaedi et al., 2015).
Alkylation and Steric Redirection : The alkylation of ethyl 1H-pyrazole-3-carboxylate was shown to largely favor the formation of ethyl 1-substituted pyrazole-3-carboxylates, demonstrating versatility in chemical synthesis (Wright et al., 2018).
Ultrasound Irradiation Synthesis : Ultrasound irradiation was employed for the regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, showcasing an efficient synthesis method with significant reduction in reaction times (Machado et al., 2011).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The synthesis of pyrano[2,3-c]pyrazole derivatives, including Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate, has seen significant progress in recent years, particularly with the integration of green methodologies . Future research directions include further advancing green chemistry practices and exploring the biological activities of these compounds .
properties
IUPAC Name |
ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(12)8-6-3-4-13-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOXBJUAJSRZGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146866 | |
Record name | Pyrano[3,4-c]pyrazole-3-carboxylic acid, 1,4,5,7-tetrahydro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1630096-71-7 | |
Record name | Pyrano[3,4-c]pyrazole-3-carboxylic acid, 1,4,5,7-tetrahydro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630096-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrano[3,4-c]pyrazole-3-carboxylic acid, 1,4,5,7-tetrahydro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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